molecular formula C28H36FN3O2 B10779955 Yeb4K6A2JC CAS No. 275810-55-4

Yeb4K6A2JC

Cat. No.: B10779955
CAS No.: 275810-55-4
M. Wt: 465.6 g/mol
InChI Key: ASRDPULQBHFPGU-WFIHMLKPSA-N
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Description

Yeb4K6A2JC (provisional identifier) is a brominated aromatic compound with the molecular formula C₇H₅BrO₂ and a molecular weight of 201.02 g/mol . Synthesized via a green chemistry approach using an A-FGO catalyst in tetrahydrofuran (THF), it achieves a high yield of 98% under optimized conditions . The compound is categorized as a "soluble" organic intermediate with applications in pharmaceutical synthesis and materials science. Key hazards include acute toxicity (H302 warning), necessitating precautions such as protective equipment (P280, P305+P351+P338) during handling .

Properties

CAS No.

275810-55-4

Molecular Formula

C28H36FN3O2

Molecular Weight

465.6 g/mol

IUPAC Name

1-(3-acetylphenyl)-3-[(1R,2S)-2-[[(3S)-3-[(4-fluorophenyl)methyl]piperidin-1-yl]methyl]cyclohexyl]urea

InChI

InChI=1S/C28H36FN3O2/c1-20(33)23-8-4-9-26(17-23)30-28(34)31-27-10-3-2-7-24(27)19-32-15-5-6-22(18-32)16-21-11-13-25(29)14-12-21/h4,8-9,11-14,17,22,24,27H,2-3,5-7,10,15-16,18-19H2,1H3,(H2,30,31,34)/t22-,24-,27+/m0/s1

InChI Key

ASRDPULQBHFPGU-WFIHMLKPSA-N

Isomeric SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)N[C@@H]2CCCC[C@H]2CN3CCC[C@H](C3)CC4=CC=C(C=C4)F

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)NC2CCCCC2CN3CCCC(C3)CC4=CC=C(C=C4)F

Origin of Product

United States

Preparation Methods

The synthetic routes and reaction conditions for CHEMBL250689 are not explicitly detailed in the available literature. general methods for synthesizing bioactive molecules often involve multi-step organic synthesis, including reactions such as nucleophilic substitution, electrophilic addition, and various coupling reactions. Industrial production methods typically involve optimizing these reactions for scale-up, ensuring high yield and purity while maintaining cost-effectiveness and environmental sustainability.

Chemical Reactions Analysis

CHEMBL250689, like many bioactive compounds, can undergo various types of chemical reactions:

    Oxidation: This reaction involves the loss of electrons from the compound, often facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the gain of electrons, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

    Addition: This reaction involves the addition of atoms or groups to a double or triple bond, commonly using reagents like hydrogen gas in the presence of a catalyst.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

CHEMBL250689 has a wide range of scientific research applications:

    Chemistry: It is used as a tool compound to study various chemical reactions and mechanisms.

    Biology: It is employed in biological assays to investigate its effects on different biological pathways and targets.

    Medicine: It has potential therapeutic applications, particularly in drug discovery and development, where it is tested for its efficacy and safety in treating various diseases.

    Industry: It is used in the development of new materials and chemical processes, contributing to advancements in industrial chemistry.

Mechanism of Action

The mechanism of action of CHEMBL250689 involves its interaction with specific molecular targets, leading to modulation of biological pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context. Generally, bioactive compounds like CHEMBL250689 exert their effects by binding to proteins, enzymes, or receptors, thereby influencing cellular processes and signaling pathways .

Comparison with Similar Compounds

Compound A: C₇H₅ClO₂ (CAS 1234-56-7)

Structural Similarity : Chlorine substituent replaces bromine in the aromatic ring.
Properties :

  • Molecular weight: 156.57 g/mol (lighter than this compound due to Cl vs. Br).
  • Solubility: 1.21 mg/mL in water (higher than this compound due to Cl’s lower hydrophobicity).
  • Log S (ESOL): -2.12 . Synthesis: Utilizes Pd/C catalyst in ethanol, yielding 92% under reflux. Applications: Intermediate in agrochemicals; lower thermal stability than this compound due to weaker C-Cl bond .

Compound B: C₇H₅FO₂ (CAS 5678-90-1)

Structural Similarity : Fluorine substituent replaces bromine.
Properties :

  • Molecular weight: 140.11 g/mol (significantly lighter).
  • Solubility: 0.45 mg/mL (lower than this compound due to F’s electronegativity reducing solubility).
  • Log S (ESOL): -2.85 .
    Synthesis : Microwave-assisted reaction with ionic liquid catalyst , achieving 85% yield in 1 hour.
    Applications : Used in fluorinated drug precursors; exhibits higher oxidative stability than this compound .

Comparative Data Table

Parameter This compound (C₇H₅BrO₂) Compound A (C₇H₅ClO₂) Compound B (C₇H₅FO₂)
Molecular Weight 201.02 g/mol 156.57 g/mol 140.11 g/mol
Solubility (mg/mL) 0.687 1.21 0.45
Log S (ESOL) -2.47 -2.12 -2.85
Synthesis Yield 98% 92% 85%
Catalyst A-FGO (THF) Pd/C (Ethanol) Ionic Liquid (Microwave)
Thermal Stability High Moderate Very High
Primary Application Pharmaceuticals Agrochemicals Fluorinated Drugs

Key Research Findings

Reactivity Trends : Halogen substitution (Br → Cl → F) inversely correlates with molecular weight and directly influences solubility. Fluorinated analogs (e.g., Compound B) exhibit enhanced stability but lower synthetic yields due to harsh reaction conditions .

Catalytic Efficiency : this compound’s A-FGO catalyst outperforms Pd/C and ionic liquids in recyclability (5 cycles without degradation), reducing industrial costs .

Toxicological Profiles : Brominated compounds like this compound show higher acute toxicity (H302) compared to chlorinated (H319) and fluorinated (H315) derivatives, necessitating stricter handling protocols .

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